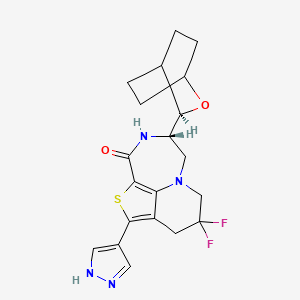
Cdc7-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdc7-IN-11 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase, which plays a crucial role in the initiation of DNA replication. CDC7 kinase is a serine/threonine protein kinase that phosphorylates the minichromosome maintenance complex (MCM2-7), a necessary step for DNA replication initiation. Due to its high expression in various tumors, CDC7 has emerged as an attractive target for cancer treatment .
Métodos De Preparación
The synthesis of Cdc7-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of intermediates: This step includes the preparation of key intermediates through reactions such as condensation, cyclization, and functional group transformations.
Final coupling: The final step involves coupling the intermediates under specific conditions to form this compound.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Cdc7-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Cdc7-IN-11 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation.
Biology: It helps in understanding the molecular mechanisms of cell division and the effects of CDC7 inhibition on cellular processes.
Medicine: this compound is being investigated for its potential as an anti-cancer agent, particularly in tumors with high CDC7 expression.
Mecanismo De Acción
Cdc7-IN-11 exerts its effects by selectively inhibiting the activity of CDC7 kinase. The inhibition of CDC7 kinase disrupts the phosphorylation of the MCM2-7 complex, leading to delayed DNA replication and mitotic abnormalities. This results in the accumulation of polyploid cells and ultimately induces apoptosis in cancer cells. The compound shows minimal effects on non-transformed cells, making it a promising candidate for targeted cancer therapy .
Comparación Con Compuestos Similares
Cdc7-IN-11 is compared with other CDC7 inhibitors, such as:
This compound stands out due to its unique mechanism of action, high selectivity, and potent anti-proliferative effects in a broad range of cancer cell lines. Its ability to induce apoptosis specifically in cancer cells while sparing normal cells highlights its potential as a targeted cancer therapy .
Propiedades
Fórmula molecular |
C20H22F2N4O2S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
(10S)-6,6-difluoro-10-[(3R)-2-oxabicyclo[2.2.2]octan-3-yl]-3-(1H-pyrazol-4-yl)-2-thia-8,11-diazatricyclo[6.4.1.04,13]trideca-1(13),3-dien-12-one |
InChI |
InChI=1S/C20H22F2N4O2S/c21-20(22)5-13-15-18(29-17(13)11-6-23-24-7-11)19(27)25-14(8-26(15)9-20)16-10-1-3-12(28-16)4-2-10/h6-7,10,12,14,16H,1-5,8-9H2,(H,23,24)(H,25,27)/t10?,12?,14-,16+/m0/s1 |
Clave InChI |
YYQNXPWZKRBWGL-FYNZKYSFSA-N |
SMILES isomérico |
C1CC2CCC1[C@@H](O2)[C@@H]3CN4CC(CC5=C(SC(=C54)C(=O)N3)C6=CNN=C6)(F)F |
SMILES canónico |
C1CC2CCC1C(O2)C3CN4CC(CC5=C(SC(=C54)C(=O)N3)C6=CNN=C6)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


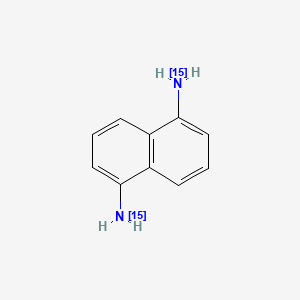
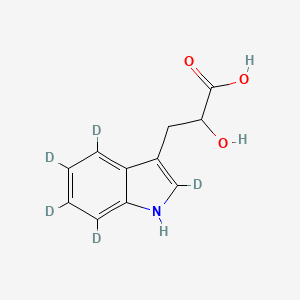
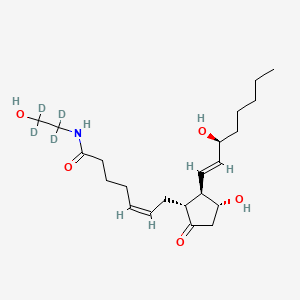


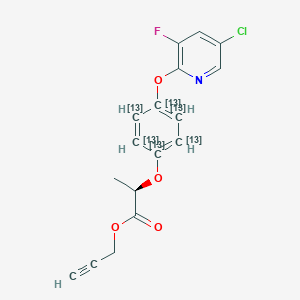
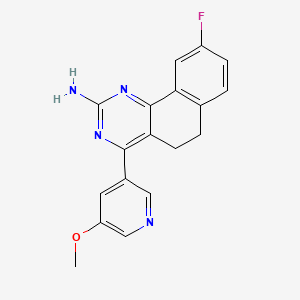
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
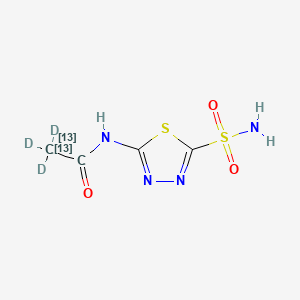


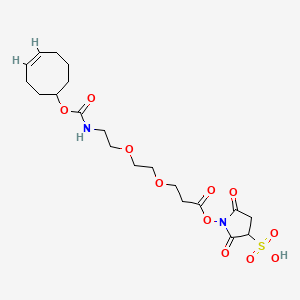

![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
